2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide
Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide typically involves the reaction of 4-iodophenylethylamine with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding nitro or hydroxyl derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl and iodophenyl groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The iodophenyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can lead to changes in cellular signaling pathways and biological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-(4-iodophenyl)acetamide: This compound lacks the ethyl group present in this compound, which can affect its chemical reactivity and biological activity.
2,2,2-Trifluoro-N-[2-(4-iodo-2,5-dimethoxyphenyl)ethyl]acetamide:
2,2,2-Trifluoro-N-(trifluoromethylsulfonyl)acetamide:
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3INO/c11-10(12,13)9(16)15-6-5-7-1-3-8(14)4-2-7/h1-4H,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEYNLYWEZTDHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)(F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573221 | |
Record name | 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308336-42-7 | |
Record name | 2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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